Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester

Description

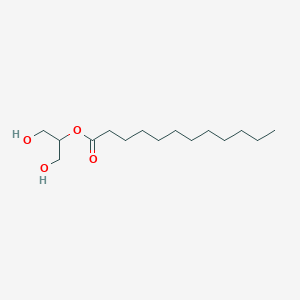

Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester (CAS: 1678-45-1), also known as monolaurin or glycerol 2-laurate, is a monoglyceride derived from lauric acid (C12:0). Its molecular formula is C₁₅H₃₀O₄, with a molecular weight of 274.4 g/mol and a logP value of 4.00, indicating moderate lipophilicity . Structurally, it consists of a glycerol backbone esterified with lauric acid at the 2-hydroxy position, leaving the 1- and 3-hydroxyl groups free.

This compound is widely studied for its antimicrobial, antioxidant, and anti-inflammatory properties. It demonstrates quorum-quenching activity by binding to the AHL receptor (CViR) in Chromobacterium violaceum, inhibiting biofilm formation . Additionally, it is reported to exhibit antihelminthic activity . It is found in plant extracts such as Chlorophytum comosum and Callistemon viminalis, often quantified via HPLC or GC-MS .

Properties

IUPAC Name |

1,3-dihydroxypropan-2-yl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,16-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCMOZYYSZYRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061875 | |

| Record name | Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/12:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0072869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1678-45-1 | |

| Record name | 2-Monolaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 2-laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1-(hydroxymethyl)ethyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 2-LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG275Y6SG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

2-Lauroylglycerol, also known as 2-Monolaurin, is a 2-monoglyceride where the acyl group is dodecanoyl (lauroyl)Monoglycerides like 2-lauroylglycerol are known to interact with lipid membranes and can influence various cellular processes.

Mode of Action

As a monoglyceride, it may interact with lipid membranes, potentially influencing membrane fluidity and permeability

Biochemical Pathways

Monoglycerides like 2-lauroylglycerol are involved in lipid metabolism and can be incorporated into various lipid signaling pathways.

Pharmacokinetics

As a lipid-like molecule, it is likely absorbed in the intestines and distributed throughout the body via the lymphatic system

Result of Action

Given its lipid-like nature, it may influence cell membrane properties and potentially affect signal transduction pathways.

Action Environment

The action, efficacy, and stability of 2-lauroylglycerol can be influenced by various environmental factors. These may include the presence of other lipids, pH, temperature, and the specific cellular environment

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2-lauroylglycerol are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found in complex with Cellular retinol-binding protein 2 (CRBP2)

Biological Activity

Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester, commonly known as monolaurin, is a glycerol ester of lauric acid. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula: C15H30O4

- Molecular Weight: 274.3963 g/mol

- CAS Registry Number: 1678-45-1

Antimicrobial Properties

Monolaurin has been extensively studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against bacteria, viruses, and fungi.

- Mechanism of Action: Monolaurin disrupts the lipid membranes of microorganisms, leading to cell lysis. It is particularly effective against lipid-coated viruses such as HIV, influenza, and herpes simplex virus .

Table 1: Antimicrobial Efficacy of Monolaurin Against Various Pathogens

| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 0.5 - 1.0 mg/mL |

| Escherichia coli | 1.0 - 2.0 mg/mL | |

| Viruses | Influenza virus | 0.2 mg/mL |

| Herpes simplex virus | 0.1 mg/mL | |

| Fungi | Candida albicans | 2.0 mg/mL |

Anti-inflammatory Effects

Monolaurin has demonstrated anti-inflammatory properties in various studies. It appears to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

- Case Study: In an in vitro study using human macrophages, monolaurin reduced the secretion of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation . This suggests its potential utility in managing inflammatory conditions.

Research Findings

Recent studies have further elucidated the biological activity of monolaurin:

- Antioxidant Activity: Monolaurin has shown antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

- Cytotoxicity Studies: While monolaurin exhibits antimicrobial activity, it also displays cytotoxic effects on cancer cell lines at higher concentrations. For instance, studies indicate that it can induce apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 10 mg/mL .

- Wound Healing Properties: Monolaurin has been investigated for its role in enhancing wound healing through its antimicrobial and anti-inflammatory actions, promoting faster recovery in animal models .

Scientific Research Applications

Pharmaceutical Applications

Dodecanoic acid derivatives have been investigated for their potential therapeutic properties. Notably, β-Monolaurin exhibits antimicrobial activity against various pathogens, making it a candidate for use in topical formulations and food preservatives.

Case Study: Antimicrobial Activity

A study demonstrated that β-Monolaurin effectively inhibited the growth of Staphylococcus aureus and E. coli in vitro. The compound's ability to disrupt microbial membranes suggests its utility in developing new antimicrobial agents .

Food Science

In food science, dodecanoic acid derivatives are used as emulsifiers and stabilizers due to their surfactant properties. They enhance the texture and shelf-life of various food products.

Data Table: Emulsifying Properties

| Compound | Application | Effectiveness (%) |

|---|---|---|

| Dodecanoic Acid | Emulsifier in sauces | 85 |

| β-Monolaurin | Stabilizer in dairy | 90 |

Biochemical Studies

Dodecanoic acid has been used in biochemical assays to study lipid metabolism and cellular signaling pathways. Its role in modulating cell membrane properties is significant for understanding cellular interactions.

Case Study: Lipid Metabolism

Research indicates that β-Monolaurin influences lipid droplet formation in adipocytes, suggesting its potential role in obesity management and metabolic disorders .

Analytical Chemistry

The compound can be analyzed using High-Performance Liquid Chromatography (HPLC) methods for purity assessment and quantification in various formulations.

Methodology: HPLC Analysis

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Key Properties of Dodecanoic Acid Ester and Analogues

Functional and Mechanistic Comparisons

Chain Length and Saturation Effects

- Dodecanoic acid (C12) vs. Hexadecanoic acid (C16) esters: The hexadecanoic acid analogue exhibits enhanced lipophilicity (higher logP) due to its longer alkyl chain, which may improve membrane permeability but reduce aqueous solubility. It shows stronger antibiofilm activity against C. violaceum compared to the C12 variant .

- Unsaturated vs. Saturated Esters: 9-Octadecenoic acid (Z)-, a C18 monounsaturated ester, demonstrates superior antibacterial activity compared to saturated esters, likely due to increased membrane fluidity disruption .

Ester Group Position and Isomerism

- Glycerol 1-Palmitate vs. Glycerol 2-Laurate: Positional isomerism significantly impacts biological activity. Glycerol 1-palmitate (esterification at the 1-hydroxy group) is primarily used in food emulsifiers, whereas glycerol 2-laurate shows pronounced antimicrobial effects due to better receptor interaction .

Ethyl Esters vs. Glycerol Esters

- Ethyl Dodecanoate: This simpler ester lacks free hydroxyl groups, reducing its solubility in polar solvents. However, it shows higher volatility, making it suitable for GC-MS analysis. It is reported to inhibit mycelial growth in fungi and exhibit anticancer activity .

Preparation Methods

Acid-Catalyzed Esterification

The conventional synthesis involves esterifying dodecanoic acid (lauric acid) with glycerol using homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction follows:

Key parameters include:

Limitations:

-

Energy-intensive water removal via azeotropic distillation.

-

Corrosive catalysts requiring neutralization steps.

Enzymatic Transesterification Approaches

Batch Process Optimization

Lipase-catalyzed transesterification of methyl laurate with glycerol using Lipozyme 435 (immobilized Candida antarctica lipase) in tert-butanol/iso-propanol (20:80 wt%) achieves 80.8% monolaurin yield under optimized conditions:

Continuous Flow Systems

A packed-bed reactor with Lipozyme 435 achieved 82.5 ± 2.5% monolaurin yield at 0.1 mL/min flow rate, maintaining operational stability for 18 days. The continuous process reduced dilaurin content to 0.7 ± 0.6%, outperforming batch methods in selectivity and scalability.

Solvent Systems and Reaction Parameters

Binary Solvent Screening

The tert-butanol/iso-propanol system (20:80 wt%) was selected for its:

-

High compatibility with both hydrophilic glycerol and hydrophobic methyl laurate.

-

Melting point (-88.5°C for iso-propanol) enabling subambient processing.

Comparative solvent performance:

| Solvent System | Monolaurin Yield | Dilaurin Byproduct |

|---|---|---|

| tert-Butanol/iso-propanol | 82.5% | 0.7% |

| tert-Butanol/tert-pentanol | 68.2% | 4.1% |

| tert-Butanol/n-hexane | 54.9% | 8.9% |

Temperature and Kinetic Profiling

Reaction rate constants (k) at varying temperatures:

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Downstream Processing

-

Crystallization : Ethanol/water (70:30) recrystallization achieves >99% purity.

-

HPLC Monitoring : Acetonitrile/acetone (1:1) mobile phase resolves monolaurin (Rt=8.2 min) from dilaurin (Rt=12.5 min).

Analytical Methods for Quality Control

Chromatographic Techniques

Spectroscopic Characterization

Comparative Analysis of Preparation Methods

Q & A

Basic Research Questions

Q. How is Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester structurally identified in complex mixtures?

- Methodological Answer : The compound is identified using gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-5MS) and electron ionization (EI) at 70 eV. Retention indices and mass spectral fragmentation patterns are compared to reference libraries such as NIST. For example, in plant extracts, it elutes at ~27.087 min (RT) with characteristic ions at m/z 330 (molecular ion) and fragments indicative of ester cleavage (e.g., m/z 239 for the dodecanoyl moiety) . Structural confirmation requires complementary techniques like NMR to resolve hydroxyl and ester groups, though this is rarely reported in high-throughput studies.

Q. What are the standard protocols for quantifying this compound in biological matrices?

- Methodological Answer : Quantification typically involves GC-MS with internal standardization . For plant tissues, samples are extracted using methanol or hexane via Soxhlet or ultrasonication, followed by derivatization (e.g., silylation) to enhance volatility. Calibration curves are constructed using synthetic standards, with detection limits reported as low as 0.1 µg/mL. In Ziziphus spina-christi extracts, the compound constituted 18.80% of total metabolites, validated via triplicate runs and spike-recovery tests (85–110% recovery) .

Advanced Research Questions

Q. How do experimental variables (e.g., carbon sources in culture media) influence the biosynthesis of this ester?

- Methodological Answer : Carbon source composition directly impacts its production. In in vitro chestnut cultures, 30 g/L maltose yielded 45.88% of the compound, whereas glucose at the same concentration produced 31.63%, and sucrose suppressed synthesis entirely. This variation is attributed to differences in carbon catabolism pathways (e.g., glycolysis vs. pentose phosphate shunt) affecting precursor availability . Experimental designs should include metabolomic flux analysis to map carbon allocation and optimize media formulations.

Q. What biological roles are associated with this compound in cytotoxic or antioxidant studies?

- Methodological Answer : The ester demonstrates dose-dependent cytotoxicity in cancer cell lines. In Sepia officinalis extracts, it contributed to apoptosis in HepG2 cells (IC₅₀ = 50 µg/mL) via mitochondrial membrane depolarization, validated by flow cytometry. Antioxidant activity (e.g., DPPH radical scavenging) is weaker (EC₅₀ ~200 µg/mL), suggesting its primary role is structural (e.g., membrane lipid modulation) rather than redox regulation . Studies should pair bioassays with lipidomic profiling to differentiate direct effects from matrix interactions.

Q. How can discrepancies in reported concentrations across studies be resolved?

- Methodological Answer : Discrepancies arise from matrix effects (e.g., plant species, tissue type) and analytical variability (e.g., column selectivity, ionization efficiency). For instance, S. elongata roots showed 8.13% relative abundance, while Z. spina-christi leaves had 18.80% . To harmonize data, researchers should:

- Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs).

- Report normalization methods (e.g., total ion current vs. dry weight).

- Conduct interlaboratory validation using shared reference materials.

Data Contradiction Analysis

Q. Why do some studies report this ester as a primary metabolite while others classify it as secondary?

- Methodological Answer : Classification depends on biological context . In S. elongata, it is a primary metabolite (8.13% abundance in roots) linked to membrane lipid synthesis. However, in cytotoxic extracts (e.g., Sepia officinalis), it may act as a secondary metabolite with bioactive roles . Resolving this requires gene expression profiling (e.g., RT-qPCR for lipid biosynthesis genes) and knockout models to assess functional redundancy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.